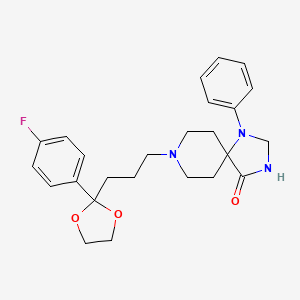
ETHYLENEDIOXY SPIPERONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYLENEDIOXY SPIPERONE is a complex organic compound with a unique spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYLENEDIOXY SPIPERONE typically involves multiple steps. One common method includes the reaction of tosylate with 1,3,8-triazaspiro[4.5]decane-4-one . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of this reaction is around 20%, and the product is obtained as a white solid with a melting point of 171–173 ºC .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity. This could include the use of advanced purification techniques and continuous flow reactors to enhance efficiency.
化学反应分析
Spiperone Derivatives and Structural Modifications
Spiperone (spiroperidol) is a butyrophenone-class antipsychotic with a spiro ring system. Its derivatives often involve substitutions on the spiro ring or the piperazine moiety to alter receptor binding affinity. For example:
-
3-N-[¹¹C]Methylspiperone : Synthesized via methylation of spiperone using [¹¹C]methyl iodide, achieving a radiochemical yield of 20–40% and a specific activity of ~270 mCi/μmol .
-
N1-Alkyl Analogues : Replacing the N1-phenyl group with methyl or other alkyl groups reduces affinity for 5-HT2C, 5-HT1A, and D2 receptors, enhancing selectivity for 5-HT2A receptors .
Radiolabeling Techniques
-
¹²⁵I-Spiperone : Radioiodination was achieved using chloramine-T at pH 7 and 70°C, yielding 97% radiochemical purity. The compound showed high brain uptake (3.5% per gram tissue at 5 min post-injection) and selective dopamine receptor binding .
-
¹¹C-Methylation : Spiperone derivatives like 3-N-[¹¹C]methylspiperone are synthesized using [¹¹C]methyl iodide, enabling positron emission tomography (PET) studies of dopamine receptors .
Pharmacophore Optimization
-
Tetralone-Based Analogues : Compounds such as 3-(aminomethyl)tetralones were synthesized by alkylating N-(ethoxycarbonyl)piperazine and decarboxylation. These derivatives showed nanomolar affinity for D2 receptors but lower in vivo efficacy compared to haloperidol .
Receptor Binding Data (Spiperone and Derivatives)
In Vivo and In Vitro Behavior
-
Brain Uptake : [¹²⁵I]-Spiperone demonstrated rapid brain penetration, with striatum-to-cerebellum ratios reaching 20:1 at 60 min .
-
Antidopaminergic Activity : Tetralone analogues antagonized apomorphine-induced stereotypies but lacked cataleptic effects, suggesting reduced extrapyramidal side effects .
References PubMed: Synthesis of 3-N-[¹¹C]methylspiperone for PET studies . PubMed: N1-alkyl spiperone analogues as 5-HT2A-selective antagonists . OSTI: Radioiodination of spiperone for dopamine receptor studies . Wikipedia: Spiperone receptor binding affinities . Academia.edu: Synthesis of tetralone-based dopamine antagonists .
科学研究应用
Key Mechanistic Insights:
- Dopamine Receptor Interaction : Ethylenedioxy spiperone binds to dopamine receptors (D2, D3, D4) and serotonin receptors (5-HT2A), influencing various signaling pathways .
- Calcium Homeostasis Disruption : In colorectal cancer cells, it induces apoptosis through phospholipase C activation and dysregulation of intracellular calcium levels .
Anticancer Potential
Recent investigations have highlighted the anticancer properties of this compound, particularly in colorectal cancer (CRC) models. The compound has demonstrated cytotoxic effects against CRC cells by inducing endoplasmic reticulum (ER) stress and altering lipid metabolism. This repurposing strategy leverages existing knowledge of spiperone's pharmacodynamics to explore new therapeutic avenues in oncology.
Case Study: Colorectal Cancer
- Study Findings : this compound was shown to induce apoptosis in CRC cells at clinically relevant concentrations. Mechanistic studies revealed that it activates pathways leading to ER stress and lipid metabolism dysregulation .
- Experimental Design : The study utilized RNA sequencing and lipidomic analyses to assess the impact on cellular pathways, confirming significant alterations in lipid profiles associated with treatment.
Immunological Applications
This compound has also been explored for its potential in treating various immunological disorders . Its application as a topical agent has been investigated for conditions such as contact dermatitis and allergic reactions.
Topical Applications:
- Mechanism : The compound's ability to suppress immune responses makes it suitable for treating hypersensitivity reactions .
- Clinical Implications : Studies indicate that this compound can reduce tissue swelling associated with allergic reactions in animal models, suggesting its utility in managing inflammatory skin conditions.
Comparative Efficacy
The following table summarizes key findings related to the applications of this compound across different disease models:
作用机制
The mechanism of action of ETHYLENEDIOXY SPIPERONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1-(4-fluorophenyl)-1,3,8-triazaspiro[4,5]decan-4-one
- 8-[2-(1-Oxo-1,2,3,4-tetrahydro-3-naphtyl)methyl]-1,3,8-triazaspiro[4.5]decan-4-one
Uniqueness
ETHYLENEDIOXY SPIPERONE is unique due to its specific spirocyclic structure and the presence of multiple functional groups
属性
CAS 编号 |
54080-21-6 |
|---|---|
分子式 |
C25H30FN3O3 |
分子量 |
439.5 g/mol |
IUPAC 名称 |
8-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C25H30FN3O3/c26-21-9-7-20(8-10-21)25(31-17-18-32-25)11-4-14-28-15-12-24(13-16-28)23(30)27-19-29(24)22-5-2-1-3-6-22/h1-3,5-10H,4,11-19H2,(H,27,30) |
InChI 键 |
SFQUTTGZLHJZLP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC4(OCCO4)C5=CC=C(C=C5)F |
规范 SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC4(OCCO4)C5=CC=C(C=C5)F |
Key on ui other cas no. |
54080-21-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















